5-Phenyl-1-(propan-2-yl)-1H-naphtho[2,3-c]pyran-4(3H)-one
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Overview
Description
5-Phenyl-1-(propan-2-yl)-1H-naphtho[2,3-c]pyran-4(3H)-one is a complex organic compound that belongs to the class of naphthopyrans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1-(propan-2-yl)-1H-naphtho[2,3-c]pyran-4(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the use of Grubbs’ catalysts in olefin metathesis reactions can facilitate the formation of cyclic enol ethers . Additionally, molecular iodine can catalyze the synthesis of substituted pyrans under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production. Techniques such as continuous flow chemistry and automated synthesis platforms can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-1-(propan-2-yl)-1H-naphtho[2,3-c]pyran-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
5-Phenyl-1-(propan-2-yl)-1H-naphtho[2,3-c]pyran-4(3H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with therapeutic properties.
Medicine: It could be investigated for its potential use in drug development.
Industry: It may be used in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 5-Phenyl-1-(propan-2-yl)-1H-naphtho[2,3-c]pyran-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyrans: These compounds share a similar pyran ring structure and can undergo similar chemical reactions.
Pinacol Boronic Esters: These compounds are valuable building blocks in organic synthesis and can undergo various functionalization reactions.
Uniqueness
5-Phenyl-1-(propan-2-yl)-1H-naphtho[2,3-c]pyran-4(3H)-one is unique due to its specific structural features, which confer distinct chemical and physical properties
Properties
CAS No. |
923026-87-3 |
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Molecular Formula |
C22H20O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
5-phenyl-1-propan-2-yl-1H-benzo[g]isochromen-4-one |
InChI |
InChI=1S/C22H20O2/c1-14(2)22-18-12-16-10-6-7-11-17(16)20(15-8-4-3-5-9-15)21(18)19(23)13-24-22/h3-12,14,22H,13H2,1-2H3 |
InChI Key |
WYGRZPFGHNOLEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C2=CC3=CC=CC=C3C(=C2C(=O)CO1)C4=CC=CC=C4 |
Origin of Product |
United States |
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